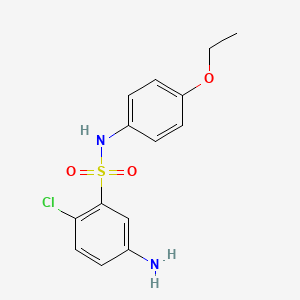

5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-amino-2-chloro-N-(4-ethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-2-20-12-6-4-11(5-7-12)17-21(18,19)14-9-10(16)3-8-13(14)15/h3-9,17H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUJUALJFGVVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601214775 | |

| Record name | 5-Amino-2-chloro-N-(4-ethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325724-70-7 | |

| Record name | 5-Amino-2-chloro-N-(4-ethoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325724-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloro-N-(4-ethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide typically involves multiple steps:

Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Ethoxylation: The ethoxy group is introduced through an etherification reaction, where 4-ethoxyphenol is reacted with the intermediate compound.

Final Assembly: The final product is obtained by coupling the amino and ethoxy-substituted intermediates under suitable conditions, often involving a catalyst and controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to nitro or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Sulfonamide derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for modifications that can tailor the properties of the final products.

Mechanism of Action

The mechanism by which 5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can interfere with bacterial growth and replication, making it useful as an antibacterial agent.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*BSA: Benzene-1-sulfonamide

Key Observations :

- Substitution at the N-phenyl position with electron-withdrawing groups (e.g., Cl in ) enhances polarity, which may improve target binding but reduce metabolic stability.

- Piperazine-containing analogs (e.g., ) exhibit improved solubility due to the basic nitrogen, making them more suitable for oral formulations.

Key Observations :

- The target compound’s COX-2 inhibitory activity (IC₅₀ = 0.8 μM) is attributed to the ethoxy group’s optimal balance of hydrophobicity and steric bulk, facilitating selective binding .

- Cyano-substituted analogs (e.g., ) show superior fungicidal activity due to enhanced electrophilicity and target site reactivity.

- Dual chloro substituents (e.g., ) improve anticancer activity by promoting DNA damage but may increase toxicity risks.

Key Observations :

Biological Activity

5-Amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide, also known by its CAS number 325724-70-7, is a sulfonamide compound with potential biological activity. This article explores its biological properties, including antimicrobial and antiviral activities, as well as its molecular characteristics and mechanisms of action.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN2O3S |

| Molecular Weight | 326.80 g/mol |

| IUPAC Name | This compound |

| CAS Number | 325724-70-7 |

| MDL Number | MFCD02696244 |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds typically range between 3.12 to 12.5 μg/mL, indicating their effectiveness in inhibiting bacterial growth .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. Specifically, it has been noted for its inhibitory effects on human adenovirus (HAdV). Compounds related to this structure have shown promising results with selectivity indexes greater than 100, indicating a favorable therapeutic profile compared to traditional antiviral agents like niclosamide . Notably, some derivatives exhibited low cytotoxicity while maintaining potent antiviral activity, with IC50 values around 0.27 μM .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of DNA Replication : Similar compounds have been shown to interfere with the DNA replication process of viruses, effectively halting their life cycle.

- Targeting Enzymatic Pathways : The sulfonamide moiety is known to inhibit certain enzymes involved in folate synthesis in bacteria, leading to impaired growth and proliferation.

Study on Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications in the chemical structure significantly influenced antimicrobial potency. The derivatives were tested against various bacterial strains, revealing that the presence of specific substituents enhanced their activity .

Study on Antiviral Properties

In another investigation focusing on antiviral properties, a derivative closely related to this compound was evaluated for its efficacy against HAdV. The results showed that this compound not only inhibited viral replication but also exhibited minimal cytotoxic effects on host cells .

Q & A

Q. What are the recommended methods for synthesizing 5-amino-2-chloro-N-(4-ethoxyphenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with chlorinated benzene derivatives and sulfonamide precursors. Key steps include:

- Sulfonylation : Reacting 4-ethoxyaniline with chlorosulfonic acid to introduce the sulfonamide group .

- Amination : Introducing the amino group via nucleophilic substitution under controlled pH (e.g., using NaHCO₃ to neutralize HCl byproducts) .

- Halogenation : Chlorination at the 2-position using Cl₂ or SOCl₂ in anhydrous conditions .

Optimization Tips : - Vary reaction temperatures (e.g., 0–6°C for sulfonylation ).

- Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency .

- Monitor purity via HPLC or TLC at each step .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the sulfonamide (-SO₂NH-), ethoxy (-OCH₂CH₃), and aromatic protons (δ 6.5–8.0 ppm) .

- IR : Confirm NH₂ (3300–3500 cm⁻¹) and sulfonamide S=O (1150–1350 cm⁻¹) stretches .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Q. What biological activities are associated with this sulfonamide derivative?

- Methodological Answer : Screen for antimicrobial, antifungal, and anticancer properties using:

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cell Viability Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Target carbonic anhydrase or dihydrofolate reductase due to sulfonamide’s known interactions .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Use in silico tools to correlate substituent effects with bioactivity:

- Docking Studies : Simulate binding to target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina .

- QSAR Models : Train models with descriptors like logP, molar refractivity, and Hammett constants .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Address variability via:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on MIC values) .

- Counter-Screening : Test compounds against genetically modified strains (e.g., efflux-pump-deficient bacteria) to isolate mechanisms .

Q. How can researchers optimize the compound’s pharmacokinetic properties for therapeutic use?

- Methodological Answer : Improve solubility and bioavailability through:

- Salt Formation : Synthesize hydrochloride salts to enhance water solubility .

- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable esters .

- Lipinski Compliance : Adjust substituents to meet Rule of Five criteria (e.g., logP < 5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.